N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)thiophene-2-carboxamide
Description
N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that features a thiazole ring, a thiophene ring, and a methoxyphenyl group Thiazole and thiophene rings are known for their significant roles in medicinal chemistry due to their diverse biological activities
Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-21-14-6-4-12(5-7-14)17-19-13(11-23-17)8-9-18-16(20)15-3-2-10-22-15/h2-7,10-11H,8-9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWDNAFPLIFFHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions involving thioamides and α-haloketones. The thiophene ring can be introduced via palladium-catalyzed cross-coupling reactions. The final step involves the coupling of the thiazole and thiophene derivatives under amide bond-forming conditions, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Based on the search results, here's what is known about the compound N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)thiophene-2-carboxamide:
Basic Information
Potential Research Areas
While the search results don't provide specific applications or case studies for this compound, they do offer information about related compounds and potential areas of research:
- Thiazole and Thiophene Derivatives: The compound contains both a thiazole and a thiophene moiety . Thiophene-containing compounds have demonstrated promising antimicrobial activities, with some displaying antibacterial effects against gram-positive and gram-negative bacteria.
- Analogues and Similar Compounds:
- N-[2-(4-methoxyphenyl)ethyl]-N'-(2-phenylethyl)ethanediamide shares a similar structure but lacks the thienyl groups.
- 4-Methoxyphenethylamine is a simpler compound that can be a precursor in the synthesis of more complex molecules.
General Information on Related Compounds
- 2-Amino thiazole: Sigma-Aldrich provides products related to 2-amino thiazole for scientific research .
- 2-Chloro-N-(4-(4-methoxyphenyl)thiazol-2-yl)-N-(3-methoxypropyl)-acetamide: This compound and related products are available for scientific research .
- 2-(4-methoxyphenyl)ethyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide: This compound has potential biological activities and a complex structure including methoxy and thiophene moieties. It may have antimicrobial activity and influence critical biological pathways.
Mechanism of Action
The mechanism of action of N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)thiophene-2-carboxamide is likely related to its ability to interact with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycin: An antineoplastic drug containing a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole ring.
Uniqueness
N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)thiophene-2-carboxamide is unique due to the combination of the thiazole and thiophene rings, which may confer distinct biological activities and chemical properties. The presence of the methoxyphenyl group further differentiates it from other similar compounds, potentially enhancing its pharmacological profile.
Biological Activity
N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a thiophene ring, a thiazole moiety, and a methoxyphenyl group. The synthesis typically involves multi-step processes that include the formation of the thiophene and thiazole rings through reactions such as the Gewald reaction, which condenses ketones or aldehydes with nitriles and sulfur in the presence of bases.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole and thiophene derivatives. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines. A study reported that certain thiazole derivatives exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against cancer cells, indicating potent antiproliferative activity . The presence of electron-donating groups such as methoxy on the phenyl ring appears to enhance this activity.
Table 1: Cytotoxicity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 9 | A431 | 1.61 ± 1.92 | Inhibition of Bcl-2 pathways |
| 10 | Jurkat | 1.98 ± 1.22 | Induction of apoptosis |
| 13 | Multiple lines | < Doxorubicin | Hydrophobic interactions with proteins |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro studies have indicated that derivatives related to thiophene and thiazole structures possess significant antibacterial activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 µg/mL, demonstrating their effectiveness in inhibiting bacterial growth .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, leading to inhibition or modulation of biological pathways.
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through interactions with Bcl-2 proteins.
- Antimicrobial Mechanism : The structural components allow for disruption of bacterial cell membranes or interference with metabolic processes.
Case Studies
Case Study 1: Anticancer Efficacy
A series of thiazole-based compounds were evaluated for their anticancer efficacy against human lung carcinoma (A549). The study demonstrated that modifications in the phenyl ring significantly influenced cytotoxicity, with certain derivatives showing enhanced activity compared to standard treatments like doxorubicin .
Case Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial activity, novel thiophene-thiazole derivatives were synthesized and tested against various pathogens. The results indicated that these compounds not only inhibited bacterial growth but also reduced biofilm formation, highlighting their potential as therapeutic agents in treating resistant infections .
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing thiophene-2-carboxamide derivatives with thiazole substituents?
Answer:
The synthesis typically involves coupling thiophene-2-carbonyl chloride with amine-bearing thiazole intermediates. Key steps include:
- Reagent selection : Use acetonitrile as a solvent for refluxing equimolar quantities of 2-thiophenecarbonyl chloride and substituted anilines (e.g., 2-nitroaniline) to form the amide bond .
- Purification : Crystallization from ethanol, DMF, or ethanol/water mixtures yields pure compounds (e.g., 64–76% yields reported for analogous structures) .
- Characterization : Melting points, IR (C=O, C=N, C-S-C stretches), and (e.g., thiophene proton resonances at δ 6.8–7.5 ppm) confirm structural integrity .
Basic: How is the structural conformation of this compound validated experimentally?
Answer:
Advanced spectroscopic and crystallographic techniques are critical:
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene-benzene systems) and identifies weak intermolecular interactions (C–H⋯O/S) .
- NMR assignments : detects NH protons (δ 9.5–10.5 ppm) and thiazole/thiophene protons, while confirms carbonyl carbons (δ 165–170 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., M at m/z 380–400) and fragmentation patterns verify molecular weight .
Advanced: How can reaction conditions be optimized to mitigate low yields in thiazole-ethyl-thiophene coupling?
Answer:
Key optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency .
- Catalyst use : Lawesson’s reagent improves sulfur incorporation in thiazole rings during cyclization steps .
- Temperature control : Reflux at 80–100°C for 1–20 hours balances reaction rate and byproduct suppression .
- Purification : Preparative TLC or column chromatography resolves unreacted intermediates .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
Discrepancies may arise from structural variations or assay conditions. Methodological approaches include:
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., methoxy vs. nitro groups) on bioactivity. For example, 4-methoxyphenyl groups enhance membrane permeability in antitumor assays .
- Standardized assays : Use consistent in vitro models (e.g., MTT for cytotoxicity, kinase inhibition profiling) to reduce variability .
- Meta-analysis : Cross-reference data from crystallography (e.g., dihedral angles affecting binding) and spectral libraries to validate active conformers .
Advanced: What analytical methods address conflicting spectral interpretations for novel derivatives?
Answer:
Contradictions in spectral data require multi-technique validation:
- 2D-NMR (COSY, HSQC) : Resolves overlapping proton signals (e.g., thiophene vs. thiazole protons) .
- Computational modeling : DFT calculations predict IR/NMR spectra and compare with experimental data to identify misassignments .
- Elemental analysis : Microanalysis (C, H, N, S) confirms stoichiometry and detects impurities .
Advanced: What in vitro assays are recommended for evaluating anticancer potential?
Answer:
Standard protocols include:
- Cytotoxicity screening : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Kinase inhibition : ELISA-based assays to measure inhibition of EGFR or VEGFR2, common targets for thiazole derivatives .
- Apoptosis markers : Flow cytometry (Annexin V/PI staining) quantifies programmed cell death .
Basic: What are the critical safety considerations during synthesis?
Answer:
- Ventilation : Handle volatile solvents (e.g., acetonitrile) in fume hoods .
- Protective gear : Use gloves and goggles when working with Lawesson’s reagent (corrosive) .
- Waste disposal : Neutralize acidic/byproduct streams before disposal .
Advanced: How can computational tools aid in designing derivatives with enhanced bioactivity?
Answer:
- Molecular docking : Predict binding affinities to targets like tubulin or topoisomerase II using AutoDock .
- Pharmacophore modeling : Identify essential moieties (e.g., thiazole’s sulfur atom for hydrophobic interactions) .
- ADMET prediction : SwissADME estimates bioavailability and toxicity risks early in design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
